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Compound of Interest

Compound Name: Isoamyl gallate

Cat. No.: B1585050

Introduction

Isoamyl gallate, also known as 3-methylbutyl 3,4,5-trihydroxybenzoate, is an organic
compound belonging to the gallate ester family. It is synthesized from gallic acid and isoamyl
alcohol.[1] This molecule is of significant interest to researchers in the fields of food science,
cosmetics, and pharmaceuticals due to its potent antioxidant properties. A thorough
understanding of its chemical structure is paramount for its application and development. This
guide provides an in-depth analysis of the spectroscopic data of isoamyl gallate, offering a
detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. The insights provided herein are intended to serve as a valuable
resource for scientists and professionals engaged in the analysis and application of this
compound.

Molecular Structure and Properties

To fully interpret the spectroscopic data, a clear understanding of the molecular structure of
isoamyl gallate is essential.

IUPAC Name: 3-methylbutyl 3,4,5-trihydroxybenzoate[2]
Molecular Formula: C12H1605[2]

Molecular Weight: 240.25 g/mol [2]
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Caption: Proposed mass spectrometry fragmentation pathway of isoamyl gallate.

Interpretation:

e Molecular lon (m/z 240): The peak corresponding to the intact molecule with one electron
removed. [2]* Loss of the Isoamyl Group (m/z 170): A prominent peak is expected at m/z
170, corresponding to the gallic acid radical cation, formed by the loss of the isoamyl radical.
This is a common fragmentation pathway for gallate esters. [2]* Galloyl Cation (m/z 153):
Another significant peak is anticipated at m/z 153, which corresponds to the galloyl cation,
formed by the cleavage of the C-O bond of the ester. [2]* Other Fragments: Other fragments
arising from the isoamyl chain and further fragmentation of the galloyl moiety may also be

observed.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

discussed in this guide.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of isoamyl gallate in 0.6-0.7 mL of
deuterated dimethyl sulfoxide (DMSO-ds).
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good
signal-to-noise ratio. Use standard parameters for pulse width, acquisition time, and
relaxation delay.

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans will be required compared to *H NMR.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Reference the spectra to the residual solvent peak of DMSO-de (6 =
2.50 ppm for 1H and & = 39.52 ppm for 13C). [3]

IR Spectroscopy

Sample Preparation (KBr Pellet Method): Mix a small amount of isoamyl gallate (1-2 mg)
with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine
powder and press it into a transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm™1,

Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry

Sample Introduction: Introduce a dilute solution of isoamyl gallate in a suitable volatile
solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or
through a gas chromatograph (GC-MS).

lonization: Utilize electron ionization (EIl) at a standard energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and
fragments (e.g., m/z 40-300).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
elucidate the structure.
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Conclusion

The spectroscopic data of isoamyl gallate provides a comprehensive chemical fingerprint of

the molecule. The *H and 3C NMR spectra confirm the carbon-hydrogen framework, the IR

spectrum identifies the key functional groups, and the mass spectrum reveals the molecular

weight and fragmentation behavior. Together, these techniques provide unequivocal evidence

for the structure of isoamyl gallate. This guide serves as a foundational resource for

researchers and professionals, enabling confident identification and characterization of this

important antioxidant compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mdpi.com [mdpi.com]

2. Structural Elucidation of Novel Stable and Reactive Metabolites of Green Tea Catechins
and Alkyl Gallates by LC-MS/MS - PMC [pmc.ncbi.nim.nih.gov]

3. chem.washington.edu [chem.washington.edu]

To cite this document: BenchChem. [Spectroscopic Characterization of Isoamyl Gallate: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585050#spectroscopic-data-nmr-ir-mass-spec-of-
isoamyl-gallate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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